Methyl octa-3,4-dienoate Methyl octa-3,4-dienoate
Brand Name: Vulcanchem
CAS No.: 81981-07-9
VCID: VC19299442
InChI: InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h5,7H,3-4,8H2,1-2H3
SMILES:
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

Methyl octa-3,4-dienoate

CAS No.: 81981-07-9

Cat. No.: VC19299442

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl octa-3,4-dienoate - 81981-07-9

Specification

CAS No. 81981-07-9
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Standard InChI InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h5,7H,3-4,8H2,1-2H3
Standard InChI Key PHBTWNCTXMHOCN-UHFFFAOYSA-N
Canonical SMILES CCCC=C=CCC(=O)OC

Introduction

Structural and Physicochemical Properties

Methyl octa-3,4-dienoate belongs to the lipid-like molecular class, specifically categorized as a fatty acyl ester. Its structure features a methyl ester group at the terminal position and conjugated double bonds at C3–C4 (Figure 1). The compound’s InChI Key (GWYFCOCPABKNJV-UHFFFAOYSA-N) confirms its stereochemical uniqueness.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H14O2\text{C}_9\text{H}_{14}\text{O}_2
Molecular Weight (g/mol)154.206
Density (g/cm³)0.911
Boiling Point (°C)183.27 (at 760 mmHg)
Flash Point (°C)67.31
Vapor Pressure (mmHg)0.777 (at 25°C)

The compound’s conjugated diene system contributes to its planar geometry, enabling participation in cycloaddition and electrophilic addition reactions. The density (0.911 g/cm³) and boiling point (183.27°C) reflect typical values for medium-chain unsaturated esters .

Synthetic Methodologies

Esterification of Octadienoic Acid

The most common synthesis involves acid-catalyzed esterification of octa-3,4-dienoic acid with methanol. Using H2SO4\text{H}_2\text{SO}_4 or HCl\text{HCl} as catalysts, the reaction proceeds under reflux conditions, achieving yields >90%. Industrial-scale production often employs continuous flow reactors with solid acid catalysts (e.g., sulfonated resins) to enhance efficiency and reduce waste .

Reactivity and Mechanistic Insights

The conjugated diene system governs the compound’s reactivity:

  • Cycloadditions: Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts.

  • Electrophilic Additions: Bromination at the double bonds produces dibromo derivatives, as seen in analogous hexa-2,4-dienoate systems .

  • Hydrogenation: Selective reduction of the 3,4-diene to a single double bond or fully saturated ester is achievable using Pd/C\text{Pd/C} or Ni\text{Ni} catalysts.

Mechanistic studies indicate that the electron-deficient β-carbon of the ester group polarizes the diene, enhancing electrophilic attack at C4 .

Industrial and Research Applications

Flavor and Fragrance Industry

Methyl octa-3,4-dienoate’s volatility and fruity odor profile make it a candidate for synthetic flavorants. Patents by Givaudan-Roure describe its use in perfumery, though specific formulations remain proprietary .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing prostaglandins and terpenoid derivatives. Its diene system is critical for constructing cyclopropane rings via Simmons-Smith reactions .

Polymer Chemistry

Incorporating methyl octa-3,4-dienoate into co-polymers enhances flexibility and UV stability, as demonstrated in acrylate-based resins.

ParameterValue
Flash Point67.31°C (closed cup)
Autoignition TemperatureNot reported
Hazard StatementsH226 (flammable liquid)

The compound’s low flash point necessitates storage in cool, ventilated areas away from ignition sources. Personal protective equipment (gloves, goggles) is recommended during handling .

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